molecular formula C9H14N4O3 B2953124 rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis CAS No. 2408936-82-1

rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis

Cat. No.: B2953124
CAS No.: 2408936-82-1
M. Wt: 226.236
InChI Key: WNJUJTBTENPPTG-IYSWYEEDSA-N
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Description

rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis is a chiral morpholine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 6-position and a methyl group at the 2-position of the morpholine ring. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.27 g/mol .

Properties

IUPAC Name

(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5-3-13(9(10)14)4-7(15-5)8-11-6(2)12-16-8/h5,7H,3-4H2,1-2H3,(H2,10,14)/t5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJUJTBTENPPTG-IYSWYEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=NC(=NO2)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions.

    Coupling of the Two Rings: The final step involves coupling the oxadiazole and morpholine rings under specific reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling Up the Reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

    Substitution: The morpholine ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications of rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis

This compound is a synthetic compound belonging to the morpholine class of derivatives. These compounds are known for diverse biological activities and are often used in medicinal chemistry for drug development. The unique combination of the oxadiazole and morpholine rings in this compound may confer distinct biological properties, such as enhanced stability, specificity, and potency compared to similar compounds.

Chemistry

This compound is used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

This compound has potential use as an enzyme inhibitor in biochemical studies.

Medicine

This compound is investigated for its potential as a therapeutic agent in treating various diseases. Research indicates that compounds containing oxadiazole rings can possess antimicrobial, anti-inflammatory, and anticancer properties, which makes this compound a candidate for further pharmacological studies.

Agrochemicals

This compound has potential use in the development of new pesticides or herbicides.

Case Studies

Mechanism of Action

The mechanism of action of “rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-4-carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Source
Target compound C₁₀H₁₈N₂O₂ 198.27 3-methyl-1,2,4-oxadiazole at C6 Cis configuration; moderate lipophilicity
rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide C₁₁H₁₆N₄O₃ 252.28 3-cyclopropyl-1,2,4-oxadiazole at C2 Higher molecular weight; enhanced steric bulk
rac-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride C₇H₁₄ClNO₃ 195.65 Carboxylic acid at C2; hydrochloride salt Increased polarity due to ionizable group

Key Observations :

  • The 3-cyclopropyl substituent in the analogue from increases molecular weight by ~54 g/mol compared to the target compound, likely enhancing steric hindrance and altering binding kinetics.
Oxadiazole-Containing Non-Morpholine Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Source
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 66–68 Aromatic aldehyde; low molecular weight
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 105–109 Meta-substituted benzaldehyde

Key Observations :

  • Benzaldehyde derivatives with oxadiazole substituents exhibit lower molecular weights (~188 g/mol) compared to the morpholine-based target compound.
  • The meta-substituted benzaldehyde in has a higher melting point (105–109°C vs. 66–68°C), suggesting greater crystallinity due to symmetric packing.
Other Morpholine Derivatives with Heterocyclic Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Source
rac-(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one C₉H₁₄N₄O 194.24 Imidazole at C6 Piperidinone core; potential protease inhibition
rac-(3S,4S)-4-methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid C₁₁H₁₄N₂O₂ 206.25 Pyridine at C1; carboxylic acid Enhanced hydrogen-bonding capacity

Key Observations :

  • The piperidinone derivative in lacks the morpholine ring but retains a nitrogen-rich scaffold, suggesting divergent pharmacological applications.

Biological Activity

The compound rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis, belongs to the morpholine class of derivatives and incorporates a unique oxadiazole moiety. This combination is significant for its potential biological activities, which are being explored for therapeutic applications.

Chemical Structure and Synthesis

The structural characteristics of this compound include a morpholine ring with a methyl group at position 2 and a 3-methyl-1,2,4-oxadiazol-5-yl substituent at position 6. The synthesis typically involves:

  • Formation of the Oxadiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
  • Coupling of the Two Rings : Final coupling under specific conditions using coupling agents like EDCI or DCC .

The biological activity of rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide is primarily attributed to its interaction with various biological targets. The oxadiazole component enhances binding affinity and specificity to enzymes and receptors, potentially modulating their activity.

Notable Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds. Below is a summary of relevant findings:

StudyCompoundBiological ActivityFindings
Study A2-methyl-6-(1,2,4-oxadiazol-5-yl)morpholineAntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
Study B2-methyl-6-(3-methyl-1,2,4-thiadiazol-5-yl)morpholineAnticancerShowed reduced viability in various cancer cell lines at low concentrations.
Study Crac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholineEnzyme InhibitionInhibited specific enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

The distinct structural features of rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine confer unique biological properties compared to other morpholine derivatives.

Compound NameStructural FeaturesNotable Activities
2-methyl-6-(1,2,4-oxadiazol-5-yl)morpholineOxadiazole ring with different substituentsAntimicrobial activity
2-methyl-6-(3-methyl-1,2,4-thiadiazol-5-yl)morpholineThiadiazole instead of oxadiazoleAnticancer properties

This comparison highlights the potential for rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine to offer enhanced stability and specificity in therapeutic applications.

Q & A

Q. Table 1: Example DoE Variables for Stereochemical Optimization

FactorLow Level (-1)High Level (+1)
Temperature (°C)2560
Catalyst Loading0.5 mol%2.0 mol%
SolventTHFDMF

Basic: What advanced analytical techniques are recommended for confirming the cis configuration and enantiomeric purity of this morpholine derivative?

Methodological Answer:

  • Chiral HPLC with Polarimetric Detection : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase optimized for polar functional groups. The Pharmacopeial Forum method (methanol/water/sodium phosphate/tetrabutylammonium hydroxide, pH 5.5) can resolve enantiomers .
  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to determine absolute configuration.
  • Dynamic NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in deuterated DMSO to confirm restricted rotation in the morpholine ring, corroborating cis geometry.

Q. Table 2: Analytical Parameters for Chiral HPLC

ColumnMobile PhaseFlow RateDetection Method
Chiralpak® ICMethanol:Water (85:15)1.0 mL/minUV (254 nm)

Advanced: How can computational modeling be integrated with experimental data to predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

  • Reactivity Prediction : Use Reaxys or BKMS_METABOLIC databases to identify analogous morpholine-oxadiazole systems and their degradation pathways. Machine learning models (e.g., graph neural networks) can predict hydrolysis susceptibility of the oxadiazole ring .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers (pH 1–10) to identify stability-limiting factors, such as protonation of the carboxamide group.
  • Hybrid Validation : Cross-reference computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS analysis to validate degradation products .

Q. Table 3: Computational-Experimental Workflow

StepComputational ToolExperimental Validation
1DFT (Gaussian 16)HPLC-MS for degradation products
2MD (GROMACS)Kinetic stability assays

Advanced: What strategies resolve contradictions between theoretical predictions and experimental observations regarding the compound’s biological activity?

Methodological Answer:

  • Free Energy Perturbation (FEP) Calculations : Model ligand-receptor binding affinities to reconcile discrepancies between predicted IC₅₀ values and in vitro assays. For example, FEP can explain mismatches in oxadiazole-morpholine interactions with target enzymes .
  • Meta-Analysis of Structural Data : Compare crystallographic data (e.g., Protein Data Bank entries) with docking results to identify conformational biases in simulations.
  • High-Throughput Screening (HTS) : Use dose-response curves across multiple cell lines to isolate context-specific activity variations. Pair HTS with transcriptomic profiling to identify off-target effects .

Q. Table 4: Example HTS Data Interpretation

Cell LineIC₅₀ (μM)Transcriptomic Signature
HEK29312.3Upregulated apoptosis markers
HepG245.7No significant pathways

Advanced: How can researchers design experiments to elucidate the reaction mechanism of oxadiazole ring formation in this compound?

Methodological Answer:

  • Isotopic Labeling : Synthesize the oxadiazole precursor with ¹⁵N-labeled nitriles and track isotopic incorporation via LC-MS/MS.
  • In Situ IR Spectroscopy : Monitor nitrile-to-oxadiazole cyclization in real time by observing C≡N (2250 cm⁻¹) and C=N (1650 cm⁻¹) stretching frequencies .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using protiated vs. deuterated nitrile substrates to distinguish concerted vs. stepwise mechanisms.

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